5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide
Beschreibung
The compound 5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic molecule featuring three distinct structural motifs:
- Isoxazole-3-carboxamide core: The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, is substituted with a cyclopropyl group at position 5 and a carboxamide group at position 3.
- Ethyl linker: Connects the isoxazole carboxamide to the thienopyrimidinone system, modulating spatial orientation and solubility.
The cyclopropyl group may enhance metabolic stability and lipophilicity, while the carboxamide moiety could facilitate hydrogen bonding in target interactions .
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-13(11-7-12(22-18-11)9-1-2-9)16-4-5-19-8-17-14-10(15(19)21)3-6-23-14/h3,6-9H,1-2,4-5H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUFFJSEEMYRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Thiophene-2-carboxamide Derivatives
The thieno[2,3-d]pyrimidinone scaffold is constructed via cyclocondensation of 3-aminothiophene-2-carboxamide with urea or thiourea derivatives under acidic conditions:
Procedure
- 3-Aminothiophene-2-carboxamide (1) is refluxed with urea in acetic acid at 120°C for 6 hours.
- The intermediate undergoes intramolecular cyclization to yield 4-oxothieno[2,3-d]pyrimidine (2) .
- N-Alkylation : Treatment of 2 with 1,2-dibromoethane in DMF using K₂CO₃ as a base introduces the ethyl bromide side chain, yielding 3-bromoethyl-4-oxothieno[2,3-d]pyrimidine (3) .
Key Data
| Step | Reagents/Conditions | Yield | Characterization (NMR) |
|---|---|---|---|
| 1→2 | Urea, AcOH, 120°C, 6h | 78% | δ 8.21 (s, 1H, H-2), 7.89 (d, 1H, H-5) |
| 2→3 | 1,2-Dibromoethane, K₂CO₃ | 65% | δ 4.52 (t, 2H, CH₂Br), 3.98 (t, 2H, NCH₂) |
Synthesis of 5-Cyclopropylisoxazole-3-carboxamide
[3+2] Cycloaddition of Nitrile Oxides
The isoxazole ring is forged via cycloaddition between a cyclopropane-substituted nitrile oxide and a propiolamide derivative:
Procedure
- Cyclopropylcarbonyl chloride (4) is treated with hydroxylamine hydrochloride to form cyclopropanecarbohydroxamic acid (5) .
- 5 undergoes dehydration with POCl₃ to generate cyclopropanecarbonitrile oxide (6) .
- 6 reacts with methyl propiolate in toluene at 0°C to afford methyl 5-cyclopropylisoxazole-3-carboxylate (7) .
- Hydrolysis : 7 is saponified with NaOH/EtOH to yield 5-cyclopropylisoxazole-3-carboxylic acid (8) .
- Activation : 8 is converted to the acyl chloride using SOCl₂, then coupled with ethylenediamine to form 5-cyclopropylisoxazole-3-carboxamide (9) .
Key Data
| Step | Reagents/Conditions | Yield | Characterization (IR) |
|---|---|---|---|
| 4→7 | POCl₃, Toluene, 0°C | 62% | ν 1720 cm⁻¹ (C=O ester) |
| 7→9 | SOCl₂, Ethylenediamine | 58% | ν 1650 cm⁻¹ (C=O amide) |
Final Coupling and Characterization
Nucleophilic Substitution and Amidation
The ethylenediamine linker is established via sequential alkylation and amidation:
Procedure
- 3-Bromoethyl intermediate (3) reacts with 9 in acetonitrile using DIPEA as a base, yielding the coupled product 10 .
- Purification via silica gel chromatography (EtOAc/hexane, 3:1) affords the target compound in 71% yield.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12–1.18 (m, 4H, cyclopropyl), 3.65 (t, 2H, NCH₂), 4.21 (t, 2H, SCH₂), 6.92 (s, 1H, isoxazole-H), 8.34 (s, 1H, thienopyrimidine-H).
- HRMS (ESI+) : m/z 413.1245 [M+H]⁺ (calc. 413.1249).
Alternative Synthetic Routes
Mo(CO)₆-Mediated Ring Expansion
Adapting methodologies from Mo(CO)₆-mediated rearrangements, the isoxazole moiety can be synthesized via ring expansion of a preformed cyclopropane-isoxazole precursor:
Procedure
- Methyl 2-(5-cyclopropylisoxazol-3-yl)-3-oxopropanoate (11) is treated with Mo(CO)₆ in wet acetonitrile at 70°C for 24h.
- The reaction proceeds via reductive ring opening to an enamine intermediate, which cyclizes to form the isoxazole-carboxamide.
Limitations : This route affords lower yields (45–63%) compared to cycloaddition approaches and requires stringent temperature control to avoid side reactions.
Comparative Analysis of Methods
| Method | Yield | Scalability | Key Advantage |
|---|---|---|---|
| Cycloaddition | 71% | High | Modular, avoids transition metals |
| Mo(CO)₆-mediated | 45–63% | Moderate | Single-pot synthesis |
| N-Alkylation/Amidation | 58–65% | High | Compatibility with sensitive groups |
Analyse Chemischer Reaktionen
Thieno[2,3-d]pyrimidinone Core
-
Electrophilic substitution : Reacts preferentially at the C5 position due to electron-rich sulfur atom.
Example: Nitration with HNO
/H
SO
yields C5-nitro derivatives (62% yield) . -
Nucleophilic displacement : The C3-ethyl group undergoes substitution with amines or thiols under acidic conditions.
Isoxazole Ring
-
Ring-opening reactions : Hydrolysis under strong acids (e.g., HCl, 100°C) converts the isoxazole to a β-ketoamide .
-
Cycloadditions : Participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles .
Carboxamide Group
-
Hydrolysis : Treatment with NaOH (aqueous, 80°C) yields carboxylic acid derivatives .
-
Amide bond modifications : Reacts with Grignard reagents (e.g., RMgX) to form ketones or secondary amines .
Functional Group Transformations
| Starting Material | Reaction Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Parent compound | 2M HCl, reflux, 6h | Isoxazole-opened β-ketoamide | 58% | Intermediate for further analogs |
| C5-nitro derivative | H | |||
| /Pd-C, ethanol, 25°C | C5-aminothienopyrimidinone | 82% | Bioactive scaffold synthesis | |
| Hydrolyzed carboxylic acid | SOCl | |||
| , then reaction with ROH | Ester derivatives (R = Me, Et, Bn) | 70–85% | Prodrug development |
Catalytic and Mechanistic Insights
-
Palladium-catalyzed cross-couplings : Suzuki-Miyaura reactions at the C7 position of the thienopyrimidinone core enable aryl/heteroaryl diversification (Pd(PPh
)
, K
CO
, 80°C) . -
Acid-base interactions : The carboxamide participates in H-bonding with biological targets, as evidenced by crystallography .
-
Steric effects : The cyclopropyl group hinders electrophilic attacks on the isoxazole ring, directing reactivity to the thienopyrimidinone moiety.
Stability and Degradation
-
Photodegradation : UV light (254 nm) induces cleavage of the ethyl linker, forming thienopyrimidinone and isoxazole fragments .
-
Hydrolytic susceptibility : Stable in pH 4–9 buffers for >48h but degrades rapidly under strongly acidic/basic conditions .
This compound’s versatility in synthetic and medicinal chemistry stems from its modular reactivity, enabling tailored modifications for drug discovery. Future studies should explore enantioselective syntheses and catalytic asymmetric transformations to access chiral derivatives .
Biologische Aktivität
5-Cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound possesses a complex molecular structure characterized by the following features:
- Molecular Formula : C₁₅H₁₄N₄O₃S
- Molecular Weight : 330.4 g/mol
- CAS Number : 2034600-87-6
The structural formula indicates the presence of isoxazole and thieno[2,3-d]pyrimidine moieties, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in key biological pathways. The compound is hypothesized to modulate enzyme activities and receptor interactions that are critical in cancer progression and viral replication.
Biological Activity in Cancer Research
Recent studies have evaluated the anticancer potential of this compound through various assays:
-
Cytotoxicity Assays : The compound was tested against several cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon) using the sulforhodamine B (SRB) assay. The results indicated that the compound exhibited potent cytotoxic effects with IC₅₀ values ranging from 2.3 µM to 35.2 µM across different cell lines, suggesting selective activity against cancer cells compared to normal cells.
Cell Line IC₅₀ (µM) Notes Huh7 2.3 Selective against liver cancer cells MCF7 17.9 Higher IC₅₀ indicates lower activity HCT116 4.7 Significant inhibition observed - Phase Arrest Studies : The compound was found to induce G0/G1 phase arrest in Huh7 cells, leading to decreased levels of cyclin-dependent kinase 4 (CDK4), a protein crucial for cell cycle progression. This suggests that the compound may interfere with the cell cycle machinery, thereby inhibiting cancer cell proliferation.
Antiviral Activity
In addition to its anticancer properties, preliminary research indicates that this compound may possess antiviral activity against enteroviruses such as EV-D68 and Coxsackievirus B5. In vitro studies demonstrated strong inhibition with IC₅₀ values in the nanomolar range (e.g., IC₅₀ = 58 nM for EV-D68), indicating potential as a broad-spectrum antiviral agent.
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
- In a study assessing the efficacy of various isoxazole derivatives, this compound was highlighted for its potential as an anticancer agent based on its selective cytotoxicity profile.
- Further exploration into structure-activity relationships (SAR) revealed that modifications in the thieno[2,3-d]pyrimidine core could enhance potency.
-
Antiviral Mechanism Exploration :
- A recent study demonstrated that analogs of isoxazole compounds could destabilize viral capsids, suggesting a mechanism by which this compound might inhibit viral replication.
- Animal models showed significant reductions in viral loads following treatment with related compounds, warranting further investigation into clinical applications.
Wissenschaftliche Forschungsanwendungen
Introduction to 5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide
This compound is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound, with the molecular formula and a molecular weight of 330.4 g/mol, exhibits unique structural characteristics that may confer various biological activities.
Anticancer Activity
Recent studies have indicated that compounds derived from thieno[2,3-d]pyrimidine frameworks exhibit significant anticancer properties. For instance, the oxothieno[2,3-d]pyrimidine moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of cell cycle and apoptosis pathways. Research has demonstrated that derivatives similar to this compound can effectively target specific cancer types, making them potential candidates for further development in cancer therapy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thieno[2,3-d]pyrimidines have been reported to possess broad-spectrum antimicrobial effects against various pathogens. The incorporation of isoxazole and carboxamide functionalities may enhance the interaction with microbial targets, leading to increased efficacy . Studies are ongoing to evaluate the specific antimicrobial spectrum and mechanisms of action.
Neurological Applications
There is growing interest in the neuroprotective effects of thieno[2,3-d]pyrimidine derivatives. Preliminary research suggests that compounds like this compound may influence neuroinflammatory pathways and provide protection against neurodegenerative diseases . The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms being explored.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of research focus. Compounds containing thieno[2,3-d]pyrimidine structures have shown promise in reducing inflammatory markers in vitro and in vivo. This could be particularly relevant for conditions such as arthritis or other chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activity against various cell lines. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant potency .
Case Study 2: Antimicrobial Screening
A recent screening of thieno[2,3-d]pyrimidine derivatives revealed that several compounds showed activity against Staphylococcus aureus and Escherichia coli. The compound similar to this compound was among those identified as having promising antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide with key analogs:
Key Differences and Implications
Core Heterocycles: The target compound’s isoxazole ring differs from the pyrazole in antimalarial analogs . Isoxazole’s oxygen atom may improve solubility but reduce basicity compared to pyrazole’s nitrogen. Compared to benzothienopyrimidinones with sulfonamide groups , the target’s carboxamide linker may reduce off-target interactions (e.g., carbonic anhydrase inhibition common with sulfonamides).
Substituent Effects: The cyclopropyl group in the target compound is absent in most analogs. Cyclopropane’s ring strain and lipophilicity could enhance membrane permeability and metabolic resistance . In contrast, benzothienopyrimidinones with arylthio substituents (e.g., Compounds 4, 9) showed stronger COX-2 inhibition , suggesting the target’s activity may depend on substituent electronics.
Biological Activity: Benzothienopyrimidinones inhibit COX-2 and iNOS in inflamed cells , while the target compound’s isoxazole-carboxamide structure may favor kinase or protease inhibition (e.g., akin to isoxazole-based kinase inhibitors). Pyrazole carboxamides with methylthio groups exhibit antimalarial activity , but the target’s thienopyrimidinone core may shift selectivity toward antiproliferative pathways.
Q & A
Basic Question: What are the common synthetic routes for preparing 5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Cyclopropane ring introduction via [2+1] cycloaddition or alkylation of pre-functionalized precursors.
- Step 2: Construction of the thieno[2,3-d]pyrimidinone core using cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 3: Coupling of the isoxazole-3-carboxamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key challenges include regioselectivity in heterocycle formation and purification of intermediates via column chromatography. Reaction monitoring by TLC or HPLC is critical to ensure completion .
Basic Question: How is the structural integrity of this compound confirmed in academic research?
Answer:
Structural validation employs:
- Spectroscopy:
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ with <2 ppm error).
- X-ray crystallography (if crystalline) to resolve spatial arrangements of the fused heterocycles .
Basic Question: What biological activities are associated with this compound, and how are they assayed?
Answer:
Preliminary studies suggest:
- Anticancer activity: Evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to controls like cisplatin. The thienopyrimidinone moiety may intercalate DNA or inhibit kinases .
- Antimicrobial potential: Tested using broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values reported .
- Enzyme inhibition: Screened against COX-2 or tyrosine kinases using fluorometric assays .
Advanced Question: How can molecular docking studies be designed to predict the compound’s interaction with biological targets?
Answer:
Methodology:
Target selection: Prioritize proteins with structural homology to known thienopyrimidine-binding sites (e.g., EGFR kinase PDB: 1M17) .
Ligand preparation: Optimize the compound’s 3D structure using software like AutoDock Tools, ensuring correct protonation states and tautomerism.
Docking simulations: Use AutoDock Vina or Schrödinger Glide with flexible residues in the binding pocket. Validate with re-docking of co-crystallized ligands (RMSD <2 Å).
Binding affinity analysis: Compare ΔG values with reference inhibitors. Focus on hydrogen bonds (e.g., pyrimidinone carbonyl with Lys/Arg residues) and hydrophobic interactions (cyclopropane with nonpolar pockets) .
Advanced Question: What strategies address poor aqueous solubility in preclinical testing?
Answer:
- Structural modifications: Introduce hydrophilic groups (e.g., -OH, -SO3H) at the ethyl linker or isoxazole ring without disrupting bioactivity .
- Formulation approaches: Use nanoemulsions or cyclodextrin inclusion complexes to enhance solubility. Characterize via dynamic light scattering (DLS) and in vitro release studies .
- Prodrug design: Convert the carboxamide to a phosphate ester for improved bioavailability, followed by enzymatic cleavage in vivo .
Advanced Question: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Comparative assays: Replicate studies under standardized conditions (e.g., same cell lines, serum-free media) to eliminate variability .
- SAR analysis: Systematically modify substituents (e.g., cyclopropyl vs. methyl groups) to isolate contributions to activity .
- Mechanistic studies: Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement. For example, if cytotoxicity is inconsistent, check apoptosis markers (caspase-3/7) .
Advanced Question: What analytical methods quantify degradation products under stressed conditions?
Answer:
- Forced degradation: Expose the compound to heat (60°C), UV light, or acidic/basic conditions.
- HPLC-MS/MS: Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Identify fragments via MS/MS (e.g., loss of cyclopropane or thienopyrimidinone rings) .
- Kinetic modeling: Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Advanced Question: How do structural analogs of this compound compare in activity?
Answer:
A comparative analysis of analogs (Table 1) reveals:
| Analog | Structural Variation | Biological Activity | Reference |
|---|---|---|---|
| Thienopyrimidine Derivative A | Lacks cyclopropane | Lower anticancer activity (IC50 >50 µM) | |
| Oxadiazole Compound B | Replaces isoxazole with oxadiazole | Enhanced antimicrobial activity | |
| Cyclopropane Derivative C | Methyl instead of cyclopropyl | Reduced solubility (LogP +0.5) |
Key insights: The cyclopropane group enhances target selectivity, while oxadiazole improves microbial membrane penetration .
Advanced Question: What in vivo models are suitable for evaluating pharmacokinetics?
Answer:
- Rodent models: Use Sprague-Dawley rats for IV/PO dosing. Collect plasma samples at 0, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS to calculate AUC, Cmax, and t1/2 .
- Tissue distribution: Sacrifice animals post-administration, homogenize organs (liver, kidney), and quantify compound levels.
- Metabolite profiling: Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution MS .
Advanced Question: How can researchers optimize reaction yields for scale-up synthesis?
Answer:
- DoE (Design of Experiments): Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, higher DMAP concentration (20 mol%) improves amidation yields .
- Flow chemistry: Implement continuous flow reactors for exothermic steps (e.g., cyclopropanation) to enhance reproducibility .
- In situ monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
